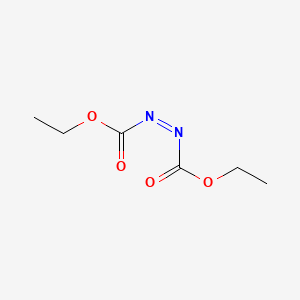

(Z)-diethyl diazene-1,2-dicarboxylate

Vue d'ensemble

Description

(Z)-diethyl diazene-1,2-dicarboxylate is an organic compound with the molecular formula C6H10N2O4. It is characterized by the presence of an azo group (N=N) flanked by two ethyl ester groups. This compound is known for its vibrant orange color and is sensitive to heat, light, and shock. This compound is widely used in organic synthesis, particularly in the Mitsunobu reaction, where it serves as an oxidizing agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (Z)-diethyl diazene-1,2-dicarboxylate can be synthesized through the oxidation of ethyl hydrazodicarboxylate. The process involves the following steps:

Preparation of Ethyl Hydrazodicarboxylate: Hydrazine hydrate reacts with ethyl chloroformate in the presence of sodium carbonate to form ethyl hydrazodicarboxylate. The reaction is carried out in an ice bath to maintain the temperature between 15°C and 20°C.

Oxidation to Ethyl Azodicarboxylate: Ethyl hydrazodicarboxylate is then oxidized using concentrated nitric acid or a mixture of concentrated and fuming nitric acid. .

Industrial Production Methods: Industrial production of ethyl azodicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: (Z)-diethyl diazene-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in several organic reactions.

Reduction: It can be reduced to hydrazine derivatives.

Substitution: It participates in substitution reactions, particularly in the Mitsunobu reaction.

Common Reagents and Conditions:

Oxidation: Concentrated nitric acid, fuming nitric acid.

Reduction: Hydrogen gas, metal catalysts.

Substitution: Triphenylphosphine, alcohols, carboxylic acids.

Major Products:

Oxidation: Nitrogen oxides.

Reduction: Hydrazine derivatives.

Substitution: Esters, amides, and other functionalized organic compounds

Applications De Recherche Scientifique

Mitsunobu Reaction

The Mitsunobu reaction is one of the most significant applications of (Z)-diethyl diazene-1,2-dicarboxylate. This reaction facilitates the conversion of alcohols into more reactive azide intermediates through the formation of a betaine intermediate when reacted with phosphines, usually triphenylphosphine. The reaction typically results in the inversion of molecular symmetry and allows for the synthesis of:

- Esters

- Ethers

- Amines

- Thioethers

This reaction has been extensively utilized in the synthesis of various pharmaceuticals, including zidovudine (an AIDS drug) and FdUMP (a potent antitumor agent) .

Michael Reaction

In the presence of a copper(II) catalyst, this compound acts as a Michael acceptor. It facilitates the conversion of β-keto esters to hydrazine derivatives and can also participate in reactions involving boronic acid esters .

Diels-Alder Reactions

DEAD is employed as an efficient component in Diels-Alder reactions and click chemistry. It aids in synthesizing bicyclic compounds and generating aza-Baylis-Hillman adducts with acrylates .

Other Reactions

The compound is also used in:

- Decarboxylative hydrolysis : This application involves the combination of diaza-Diels–Alder reactions with palladium catalysis .

- Ene reactions : DEAD can act as an enophile in these reactions .

Industrial Applications

In addition to its role in academic research and pharmaceutical development, this compound has industrial applications:

- Production of Polymers and Resins : Its reactivity makes it suitable for producing various industrial chemicals.

- Synthesis of Natural Products : DEAD is utilized in synthesizing complex natural products due to its ability to form C–N bonds efficiently .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Synthesis of Zidovudine :

- Natural Product Synthesis :

- Cosmetic Formulations :

Mécanisme D'action

The mechanism of action of ethyl azodicarboxylate in the Mitsunobu reaction involves the formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on the azo group. This intermediate then deprotonates the carboxylic acid to form an ion pair. The reaction proceeds through a series of phosphorus-centered intermediates, leading to the formation of the desired product and triphenylphosphine oxide .

Comparaison Avec Des Composés Similaires

- Diisopropyl azodicarboxylate

- Dimethyl azodicarboxylate

- Dibutyl azodicarboxylate

(Z)-diethyl diazene-1,2-dicarboxylate’s unique combination of reactivity and stability makes it a valuable reagent in various chemical processes.

Activité Biologique

(Z)-diethyl diazene-1,2-dicarboxylate, also known as diethyl azodicarboxylate (DEAD), is a compound with significant biological activity and utility in organic synthesis. This article explores its biological properties, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 174.155 g/mol

- CAS Number: 4143-60-6

- LogP: 1.7516

- PSA (Polar Surface Area): 77.32 Ų

This compound acts primarily as an electrophilic reagent in various organic reactions. Its ability to form azomethine ylides makes it a valuable intermediate in the synthesis of nitrogen-containing compounds. The compound is particularly noted for its role in the Mitsunobu reaction, where it facilitates the formation of C–N bonds by converting alcohols into more reactive azide intermediates, which can subsequently undergo further transformations.

Biological Applications

- Synthesis of Natural Products:

- Antimicrobial Activity:

- Anticancer Properties:

Table 1: Summary of Biological Activities

Case Study: Synthesis of Discorhabdin Alkaloids

In a study focusing on the total synthesis of discorhabdin alkaloids, researchers utilized DEAD in conjunction with triphenylphosphine to facilitate the formation of key intermediates. The resulting compounds demonstrated notable cytotoxicity against cancer cell lines, highlighting the therapeutic potential of DEAD-derived products .

Propriétés

Numéro CAS |

4143-60-6 |

|---|---|

Formule moléculaire |

C6H10N2O4 |

Poids moléculaire |

174.15 g/mol |

Nom IUPAC |

ethyl (NZ)-N-ethoxycarbonyliminocarbamate |

InChI |

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7- |

Clé InChI |

FAMRKDQNMBBFBR-FPLPWBNLSA-N |

SMILES |

CCOC(=O)N=NC(=O)OCC |

SMILES isomérique |

CCOC(=O)/N=N\C(=O)OCC |

SMILES canonique |

CCOC(=O)N=NC(=O)OCC |

Key on ui other cas no. |

1972-28-7 |

Description physique |

Orange liquid; [Merck Index] |

Pictogrammes |

Explosive; Irritant |

Synonymes |

DACA OEt diazocarboxylic acid ethyl este |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.